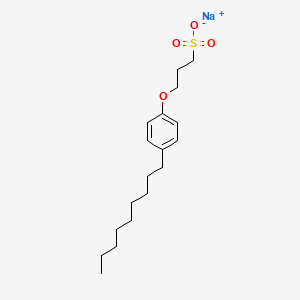
Sodium 3-(4-nonylphenoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(4-nonylphenoxy)propanesulphonate is a chemical compound with the molecular formula C18H29NaO4S and a molar mass of 364.47523 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(4-nonylphenoxy)propanesulphonate typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-nonylphenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium 3-(4-nonylphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of sodium 3-(4-nonylphenoxy)propanesulphonate involves its ability to interact with lipid membranes, disrupting their structure and increasing permeability. This interaction is primarily due to the hydrophobic nonylphenoxy group and the hydrophilic sulfonate group, which allows the compound to insert into lipid bilayers and alter their properties .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl sulfate (SDS)
- Sodium lauryl ether sulfate (SLES)
- Sodium xylene sulfonate (SXS)
Uniqueness
Compared to similar compounds, sodium 3-(4-nonylphenoxy)propanesulphonate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems. Its nonylphenoxy group provides enhanced stability and performance in various applications .
Properties
CAS No. |
26051-50-3 |
|---|---|
Molecular Formula |
C18H29NaO4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
sodium;3-(4-nonylphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-10-17-11-13-18(14-12-17)22-15-9-16-23(19,20)21;/h11-14H,2-10,15-16H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
YBXJDEBEAFBTER-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















